molecular formula C18H29NO4 B2832075 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid CAS No. 2230807-57-3

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B2832075
CAS No.: 2230807-57-3
M. Wt: 323.433
InChI Key: XCYDUFDZEYUXTG-UHFFFAOYSA-N
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Description

Historical Development of Adamantane Compounds in Medicinal Chemistry

Adamantane’s journey from a petroleum-derived curiosity to a medicinal chemistry staple began with its isolation by Landa and Macháček in 1933. Early synthetic challenges, including Vladimir Prelog’s 1941 five-step process yielding merely 0.16% adamantane, limited its applications until Paul von Ragué Schleyer’s 1957 catalytic method achieved 30–40% yields through dicyclopentadiene hydrogenation and Lewis acid-mediated rearrangement. This breakthrough enabled systematic exploration of adamantane derivatives, particularly for central nervous system (CNS) targets. The first pharmaceutical application emerged in 1966 with amantadine’s approval as an antiviral, followed by rimantadine and memantine, validating adamantane’s capacity to cross the blood-brain barrier.

The introduction of Boc-protected amino groups marked a pivotal advancement, allowing chemists to temporarily mask reactive amine functionalities during multi-step syntheses. This strategy proved critical for developing protease-resistant peptides and small molecules targeting intracellular domains.

Emergence of 3-{[(Tert-Butoxy)Carbonyl]Amino}-5,7-Dimethyladamantane-1-Carboxylic Acid in Research

This compound represents a strategic fusion of three structural elements:

  • Adamantane core : Provides rigid three-dimensionality and lipid solubility
  • 5,7-Dimethyl substituents : Enhance steric shielding of the carboxylic acid group
  • Boc-protected amine : Enables controlled deprotection for targeted conjugation

Recent studies highlight its utility as a building block for:

  • Protease inhibitors : The adamantane scaffold resists metabolic degradation while the carboxylic acid engages catalytic residues
  • Kinase modulators : Dimethyl groups fine-tune hydrophobic interactions in ATP-binding pockets
  • Bioconjugation handles : Boc deprotection yields free amines for linker attachment in antibody-drug conjugates

Synthetic routes typically begin with 5,7-dimethyladamantane-1-carboxylic acid, employing mixed anhydride or carbodiimide-mediated coupling to introduce Boc-protected amines.

Position Within Broader Adamantane Chemistry Field

The compound occupies a niche between simple adamantane drugs and complex diamantane derivatives:

Property Simple Adamantanes (e.g., Amantadine) 3-{[(Boc)Amino}-5,7-Dimethyl Derivative Diamantane Analogues
Molecular Weight 151.25 g/mol 353.48 g/mol >400 g/mol
logP 1.8 3.2 4.5–5.2
Synthetic Complexity Low Moderate High
Target Versatility Primarily ion channels Enzymes, receptors Protein-protein interfaces

This balance of synthetic accessibility and functional group diversity explains its growing adoption in fragment-based drug discovery.

Scientific Significance in Drug Development Paradigms

Three key attributes make this derivative particularly valuable:

  • Stereochemical Control : The adamantane core’s fixed conformation reduces entropic penalties during target binding, improving binding affinity by 10–100-fold compared to flexible analogues
  • Metabolic Stability : Methyl groups at C5/C7 retard cytochrome P450-mediated oxidation, with in vitro half-life extensions of 2–4 hours observed in hepatocyte assays
  • Prodrug Compatibility : The Boc group serves as a temporary protective moiety, enabling pH-sensitive release in lysosomal compartments—a feature exploited in targeted cancer therapies

Ongoing research focuses on leveraging these properties to address drug resistance mechanisms, particularly in kinase-driven cancers and neurodegenerative proteinopathies. The carboxylic acid moiety further permits salt formation for improved aqueous solubility, addressing a common limitation of hydrocarbon-rich scaffolds.

Properties

IUPAC Name

3,5-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYDUFDZEYUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid typically begins with the preparation of the adamantane core, followed by functional group modifications. A common method involves:

  • Adamantane Derivatization: : Starting with commercially available adamantane, selective alkylation and acylation reactions introduce methyl groups at the 5 and 7 positions.

  • Amination: : Introduction of the amino group at the 3 position can be achieved via nucleophilic substitution or reductive amination.

  • Protection of the Amino Group:

  • Carboxylation: : The carboxylic acid functionality at the 1 position is introduced via oxidation or carboxylation of the corresponding methyl group.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions reduce waste and improve selectivity, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid undergoes various reactions, such as:

  • Hydrolysis: : Removal of the Boc protecting group under acidic or basic conditions to expose the free amine.

  • Substitution: : The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: : The compound can undergo oxidation of the adamantane ring or reduction of functional groups.

Common Reagents and Conditions

  • Boc Removal: : Trifluoroacetic acid (TFA) in dichloromethane.

  • Substitution Reactions: : Various alkyl halides or acyl chlorides in the presence of base.

Major Products

  • Deprotected Amine: : 3-amino-5,7-dimethyladamantane-1-carboxylic acid after Boc removal.

  • Substituted Derivatives: : Various N-alkylated or N-acylated products depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and peptides.

Biology

It serves as a building block for studying biological processes and as a probe for understanding structure-activity relationships.

Medicine

The compound is explored for potential therapeutic applications, including drug development for neurological diseases due to its adamantane core, which is a common motif in antiviral and antiparkinsonian drugs.

Industry

Its robust structure makes it suitable for material science applications, including the synthesis of high-performance polymers and resins.

Mechanism of Action

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid exerts its effects primarily through interactions with biological macromolecules. The Boc-protected amine can form covalent bonds with amino acids in proteins, altering their function. Additionally, the adamantane structure can influence membrane dynamics and stability, which is crucial in pharmacological applications.

Comparison with Similar Compounds

Key Observations:

Imidazole derivatives (e.g., 5{34}, 5{35} ) exhibit heteroaromaticity, enabling π-π stacking or metal coordination, which is absent in adamantane-based compounds.

Functional Group Roles :

  • The Boc group in all compounds serves as a protective moiety for amines, ensuring stability during synthesis. However, steric effects from adamantane’s methyl groups may slow Boc deprotection under acidic conditions compared to imidazole analogs .
  • The carboxylic acid in the adamantane derivative could enhance water solubility or enable ionic interactions, whereas imidazole-based compounds rely on carbonyl or alanyl groups for similar effects .

Hypothetical Physicochemical Properties

Property This compound Imidazole Analogs (e.g., 5{34} )
Molecular Weight ~350–400 g/mol ~500–600 g/mol
LogP (Lipophilicity) High (adamantane + methyl groups) Moderate (imidazole + polar groups)
Aqueous Solubility Low (adamantane hydrophobicity) Moderate (heteroaromatic polarity)
Metabolic Stability High (rigid structure resists oxidation) Variable (imidazole susceptibility)

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid, also known as Boc-DMA (Boc referring to the tert-butoxycarbonyl protecting group), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₉NO₄
  • Molecular Weight : 329.43 g/mol
  • CAS Number : 2230807-57-3

Structure

The structure of Boc-DMA features a dimethyladamantane core with a carboxylic acid and a tert-butoxycarbonyl group. This configuration is significant for its biological interactions and solubility properties.

Pharmacological Profile

  • Antitumor Activity : Preliminary studies indicate that compounds similar to Boc-DMA exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown potent activity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC), suggesting potential applications in oncology .
  • Mechanism of Action :
    • Apoptosis Induction : Compounds in this class have been reported to induce apoptosis through caspase activation and mitochondrial membrane potential depolarization. This mechanism contributes significantly to their cytotoxic effects .
    • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxicity of these compounds, although it may not be the primary mechanism .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedObserved EffectsReference
CytotoxicityHCT116, HT29Significant reduction in cell viability
Apoptosis InductionOSCCCaspase-3 activation
ROS GenerationVarious cancer cellsIncreased oxidative stress

Detailed Findings from Research

  • Cytotoxicity Studies : In a study evaluating various derivatives of adamantane-based compounds, Boc-DMA demonstrated selective toxicity towards malignant cells while sparing non-malignant cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : The apoptotic pathway activated by Boc-DMA was characterized by an increase in subG1 cell populations, indicating DNA fragmentation typical of apoptosis. The study also highlighted that the extent of apoptosis induced by Boc-DMA was significant but less than that induced by standard chemotherapeutic agents like actinomycin D .
  • ADME Properties : An evaluation of absorption, distribution, metabolism, and excretion (ADME) properties showed that Boc-DMA possesses favorable pharmacokinetic profiles, which are critical for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by functionalization of the adamantane core. For example, coupling reactions (e.g., amidation or alkylation) may be employed to install substituents. Optimization requires controlling solvent polarity (e.g., tetrahydrofuran for solubility), temperature (often 0–25°C to prevent Boc-group cleavage), and stoichiometric ratios of reagents. Catalysts like DMAP can enhance reaction efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm adamantane framework and Boc-group placement.
  • HPLC (with UV detection) to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What are the known stability profiles of this compound under various storage conditions?

  • Methodological Answer : While direct data on this compound is limited, Boc-protected analogs are generally stable at –20°C under inert atmospheres. Stability testing should include:

  • Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the Boc group.
  • Light sensitivity assays (e.g., ICH Q1B guidelines) to determine photodegradation risks.
  • pH-dependent stability in aqueous buffers (pH 1–10) to guide handling during biological assays .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield discrepancies often arise from steric hindrance in the adamantane core or Boc-group instability. Strategies include:

  • Reproducibility checks : Ensure strict control of anhydrous conditions and reagent quality (e.g., Boc₂O purity).
  • In situ monitoring : Use techniques like TLC or ReactIR to track reaction progress and identify side products.
  • Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading) .

Q. What strategies mitigate steric hindrance during functionalization of the adamantane scaffold?

  • Methodological Answer : The bulky adamantane structure limits accessibility to reactive sites. Solutions include:

  • Stepwise protection/deprotection : Temporarily mask reactive groups (e.g., using orthogonal protecting groups) to enable sequential modifications.
  • Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature, high-pressure conditions to overcome steric barriers.
  • Catalytic systems : Use bulky ligands (e.g., phosphines) or enzymes to improve regioselectivity .

Q. How can researchers evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular docking simulations : Predict binding modes using adamantane’s rigid structure as a scaffold.
  • Mutagenesis studies : Identify key residues in target proteins critical for binding .

Data Gaps and Contradictions

  • Physical/Chemical Properties : No empirical data exists for melting point, solubility, or pKa (). Researchers should determine these via DSC (melting point), shake-flask solubility assays, and potentiometric titration .
  • Toxicological Data : Acute toxicity and mutagenicity are unreported. Standard OECD guidelines (e.g., Ames test) should be applied for preliminary safety assessments .

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